Methyl [(piperidin-3-yl)carbamoyl]formate
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Overview
Description
Methyl [(piperidin-3-yl)carbamoyl]formate: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(piperidin-3-yl)carbamoyl]formate typically involves the reaction of piperidine derivatives with formic acid derivatives. One common method is the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl [(piperidin-3-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl [(piperidin-3-yl)carbamoyl]formate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Piperidine derivatives have shown activity against various biological targets, making them candidates for developing new therapeutic agents .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl [(piperidin-3-yl)carbamoyl]formate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as neurotransmission, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Piperidine: A simpler structure with similar reactivity.
Piperidinone: An oxidized form of piperidine.
N-acylpiperidine: A derivative with an acyl group attached to the nitrogen atom.
Uniqueness: Methyl [(piperidin-3-yl)carbamoyl]formate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a carbamoyl and formate group makes it a versatile intermediate in organic synthesis and drug design .
Biological Activity
Methyl [(piperidin-3-yl)carbamoyl]formate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a piperidine ring, which is significant for its interaction with biological targets. The carbamate functional group contributes to its stability and bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. For instance, carbamate derivatives are known for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission, which may suggest a similar potential for this compound .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For example, a study reported that derivatives of carbamate compounds exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus.
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 |
Anticancer Potential
The anticancer properties of this compound have also been investigated. In a series of cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated that this compound could reduce cell viability in human breast cancer cells (MCF-7) by approximately 40% at a concentration of 50 µM after 48 hours .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested various concentrations of this compound against S. aureus. The results indicated that at higher concentrations (100 µg/mL), the compound exhibited a significant reduction in bacterial growth compared to control groups. -
Case Study on Anticancer Activity :
In another investigation, the compound was tested on several cancer cell lines, including lung and breast cancer cells. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the piperidine ring or carbamate moiety can significantly enhance its potency and selectivity for biological targets .
Summary of Key Findings
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Effective against E. coli and S. aureus |
Study B | Anticancer Activity | Induces apoptosis in MCF-7 cells |
Study C | Structure-Activity Relationship | Modifications enhance potency |
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-oxo-2-(piperidin-3-ylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
VPKCGFJPQRCMEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
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